![molecular formula C8H16Cl2N4 B12308574 rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride: is a synthetic compound that belongs to the class of cyclopentane derivatives It features a triazole ring, which is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to the formation of reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures.
Triazole Derivatives: Compounds containing the triazole ring.
Amines: Compounds with similar amine functional groups.
Uniqueness
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride: is unique due to the combination of the cyclopentane ring, triazole ring, and amine group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.
Eigenschaften
Molekularformel |
C8H16Cl2N4 |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H |
InChI-Schlüssel |
YDBVJODGRJUSSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
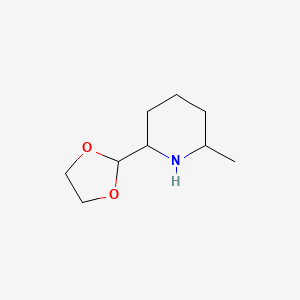
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
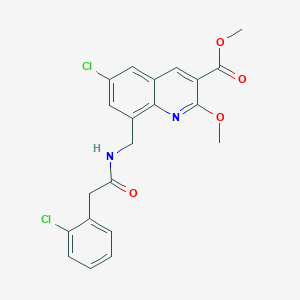


![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
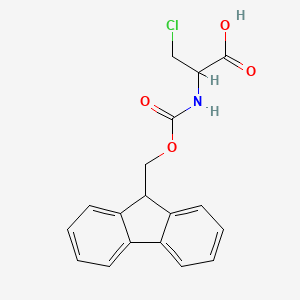
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
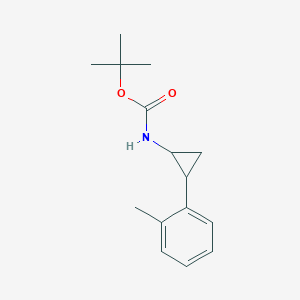
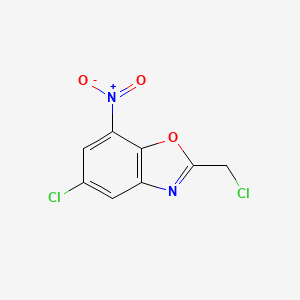
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)

